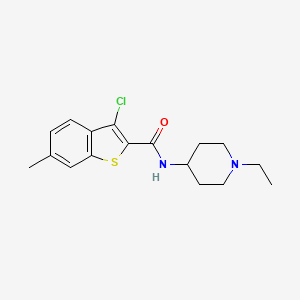

3-chloro-N-(1-ethyl-4-piperidinyl)-6-methyl-1-benzothiophene-2-carboxamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related piperidine derivatives involves multiple steps, including substitution reactions and the formation of carboxamide groups. One notable method includes the preparation of N-allyl-4-chloro-N-(piperidin-4-yl)benzamide from piperidin-4-one, further reacting to yield novel compounds (Bi, 2014). Additionally, the synthesis of 3-chloro-N-[chloro(dialkylamino)methylene]benzo[b]thiophene-2-carboxamides from substituted 3-chlorobenzo[b]thiophene-2-carbonyl chlorides and cyanamides demonstrates the versatility in functionalizing the benzothiophene scaffold (Ried, Oremek, & Guryn, 1980).

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, reveals low dihedral angles between the thiophene ring and substituents, indicating a relatively planar structure conducive to specific interactions and reactivity patterns (Mukhtar et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving benzothiophene derivatives are diverse, including the decyclization of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates with secondary amines to yield various functionalized products (Vasileva et al., 2018). These reactions underscore the compound's chemical versatility and potential for further derivative synthesis.

Physical Properties Analysis

The physical properties of 3-chloro-N-(1-ethyl-4-piperidinyl)-6-methyl-1-benzothiophene-2-carboxamide and related compounds depend significantly on their molecular structure. For instance, the crystalline forms of cyclo[(2-methylamino-4,7-dimethoxyindan-2-carboxylic acid)(2-amino-4,7-dimethoxyindan-2-carboxylic acid)] show different hydrogen-bonding networks, affecting their solubility, stability, and interaction with biological targets (Weatherhead-Kloster et al., 2005).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Characterization

One area of research focuses on the synthesis and characterization of compounds with structural similarities to 3-chloro-N-(1-ethyl-4-piperidinyl)-6-methyl-1-benzothiophene-2-carboxamide. For example, Sedlák et al. (2008) explored reactions of 3-chlorobenzo[b]thiophene-2-carbonyl chloride with 2-alkyl-2-aminopropanamides to prepare a series of carboxamides. The study delves into base-catalyzed ring closure reactions, yielding 4,5-dihydro-1H-imidazol-5-ones, and further modifications through N-methylation and N-benzylation (Sedlák et al., 2008). Such synthetic routes offer insights into the versatility of thiophene-based compounds and potential pathways for synthesizing related chemical entities.

Potential Therapeutic Applications

Research into compounds structurally related to 3-chloro-N-(1-ethyl-4-piperidinyl)-6-methyl-1-benzothiophene-2-carboxamide often investigates their potential therapeutic applications. For instance, Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and evaluated their anti-acetylcholinesterase (anti-AChE) activity. The study highlighted how substitutions on the benzamide moiety significantly affect the compound's activity, with certain derivatives showing potent inhibitory effects on acetylcholinesterase, a target for antidementia agents (Sugimoto et al., 1990). This indicates the potential of structurally similar compounds in the development of new therapeutic agents.

Interaction with Biological Targets

Another aspect of research involves studying the interaction of related compounds with biological targets. For example, Shim et al. (2002) investigated the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Their work provided insights into the conformational preferences of the compound and its analogues, as well as their binding interactions with the receptor (Shim et al., 2002). Such studies are crucial for understanding how structural features of compounds influence their biological activity and could guide the design of new drugs with improved efficacy and selectivity.

Eigenschaften

IUPAC Name |

3-chloro-N-(1-ethylpiperidin-4-yl)-6-methyl-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2OS/c1-3-20-8-6-12(7-9-20)19-17(21)16-15(18)13-5-4-11(2)10-14(13)22-16/h4-5,10,12H,3,6-9H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZJBQAPROCXHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(1-ethylpiperidin-4-yl)-6-methyl-1-benzothiophene-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

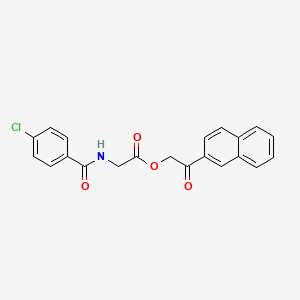

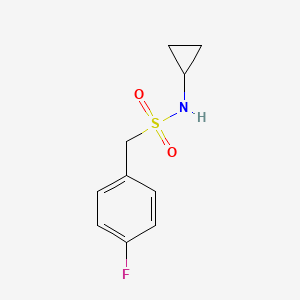

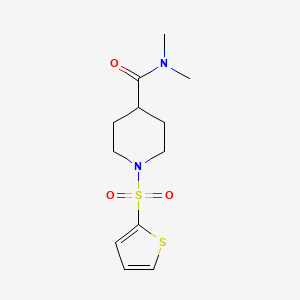

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-bicyclo[2.2.1]hept-2-yl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4583015.png)

![N-[4-(4-bromophenyl)-3-(2-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B4583023.png)

![N-{3-[(cyclopentylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B4583043.png)

![1-(2,6-dichlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4583046.png)

![2-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4583054.png)

![5-({2,5-dimethyl-1-[4-(4-morpholinyl)phenyl]-1H-pyrrol-3-yl}methylene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4583075.png)

![N-[2-(4-fluorophenyl)ethyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenesulfonamide](/img/structure/B4583102.png)

![2-{[5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4583107.png)